molecular formula C9H13N3O B3039304 5-Morpholinopyridin-3-amine CAS No. 1008853-90-4

5-Morpholinopyridin-3-amine

Cat. No.: B3039304
CAS No.: 1008853-90-4
M. Wt: 179.22
InChI Key: TVGCAYIDIYNKBW-UHFFFAOYSA-N
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Description

5-Morpholinopyridin-3-amine: is a heterocyclic organic compound that features a pyridine ring substituted with a morpholine group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinopyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: A morpholine group is introduced at the 5-position of the pyridine ring through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Morpholinopyridin-3-amine can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where the amine or morpholine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Morpholinopyridin-3-amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

Medicine: Research into this compound includes its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Morpholinopyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 5-Bromo-2-morpholinopyridin-3-amine
  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 5-Bromo-4-chloro-3-iodopyridin-2-amine

Comparison: 5-Morpholinopyridin-3-amine is unique due to the presence of both a morpholine and an amine group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

5-morpholin-4-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGCAYIDIYNKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

morpholine (0.272 mL, 3.12 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (43.4 mg, 0.07 mmol), tert-butyl 5-iodopyridin-3-ylcarbamate (200 mg, 0.62 mmol), diacetoxypalladium (7.01 mg, 0.03 mmol) and cesium carbonate (407 mg, 1.25 mmol) were suspended in 1,4-dioxane (4 mL) and sealed into a microwave tube. The reaction was heated to 150 °C for 30 minutes in the microwave reactor and cooled to RT. The crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford the boc protected product. HCl in dioxane (4M, 5mL) was added to the product . The resulting suspension was stirred at room temperature for 3 hours. The product was evaporated to dryness to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 10% MeOH plus 1% aqueous ammonia in DCM. Pure fractions were evaporated to dryness to afford 5-morpholinopyridin-3-amine (31.0 mg, 27.7 %) as a cream solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00125 mol
Type
reagent
Reaction Step One
Quantity
0.004 L
Type
solvent
Reaction Step Two
Quantity
0.00312 mol
Type
reactant
Reaction Step Three
Quantity
0.000625 mol
Type
reactant
Reaction Step Four
Quantity
7.5e-05 mol
Type
catalyst
Reaction Step Five
Quantity
3.12e-05 mol
Type
catalyst
Reaction Step Five
Yield
27.69%

Synthesis routes and methods II

Procedure details

diacetoxypalladium (20.76 mg, 0.09 mmol) was added to 5-bromopyridin-3-amine (160 mg, 0.92 mmol), morpholine (4028 µl, 46.24 mmol) (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (64.2 mg, 0.11 mmol) and cesium carbonate (603 mg, 1.85 mmol). The resulting suspension was stirred at 150 °C for 30 minutes in a microwave. Reaction very messy but some product is visible. Reaction abandoned.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00185 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.0462 mol
Type
reactant
Reaction Step Three
Quantity
0.000925 mol
Type
reactant
Reaction Step Four
Quantity
0.000111 mol
Type
catalyst
Reaction Step Five
Quantity
9.25e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a stirred solution of 5-bromopyridin-3-amine (1.5 g, 8.67 mmol), X-Phos (0.33 g, 0.69 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.32 g, 0.35 mmol) and morpholine (3.78 g, 43.3 mmol) in THF (17.3 mL) was added a 1.0M solution of lithium bis(trimethylsilyl)amide in THF (47.7 mL, 47.7 mmol). The resulting mixture was heated to 65° C. and stirring continued for 3 h. After which, the reaction was cooled to rt and then poured into water (100 mL) and extracted with EtOAc (2×150 mL) and DCM (2×150 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (0 to 100% DCM in EtOAc) to give 5-morpholinopyridin-3-amine. Mass Spectrum (ESI) m/e=180.1 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17.3 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Name
Quantity
47.7 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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